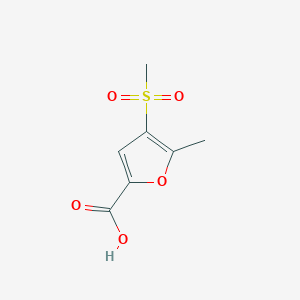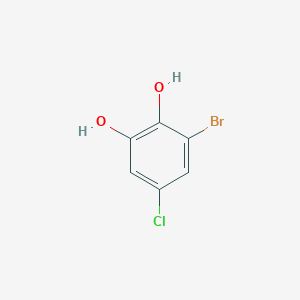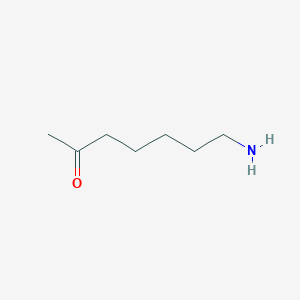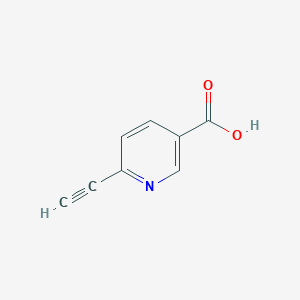![molecular formula C13H14N2O2 B1287132 [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid CAS No. 29544-08-9](/img/structure/B1287132.png)
[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid: is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a phenylacetic acid moiety attached to the pyrazole ring through a phenyl group. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, with a phenylacetic acid derivative under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid, and catalysts such as hydrazine hydrate or acetic anhydride .
Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds .
- Employed in the study of reaction mechanisms and structure-activity relationships .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and phenylacetic acid moieties . These interactions can modulate biological pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
3,5-dimethyl-1H-pyrazole: Shares the pyrazole core structure but lacks the phenylacetic acid moiety.
Phenylacetic acid: Contains the phenylacetic acid moiety but lacks the pyrazole ring.
4-phenyl-1H-pyrazole: Similar structure but without the methyl groups at positions 3 and 5.
Uniqueness:
- The combination of the pyrazole ring with the phenylacetic acid moiety imparts unique chemical and biological properties to [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid .
- The presence of methyl groups at positions 3 and 5 of the pyrazole ring can influence the compound’s reactivity and biological activity .
Propiedades
IUPAC Name |
2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-10(2)15(14-9)12-5-3-11(4-6-12)8-13(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGXMMGBIJLILT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591935 |
Source


|
| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29544-08-9 |
Source


|
| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
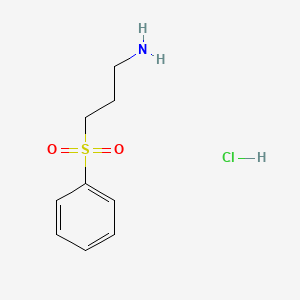
![5-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1287050.png)






